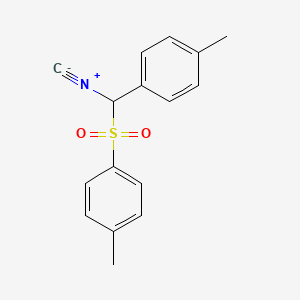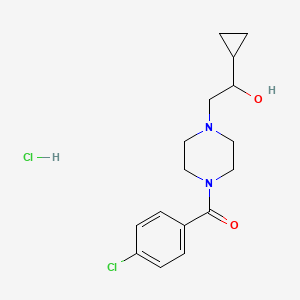
5-Amino-2-(tert-butoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including reactions like Strecker-type reactions for constructing amino acids or derivatives with specific functional groups. For instance, a related synthesis involves creating β-hydroxy-α-amino acids through an efficient three-step sequence from precursors readily available in diastereomerically pure form, demonstrating the intricate steps often required in synthesizing complex molecules (Badorrey et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Amino-2-(tert-butoxy)benzonitrile can be determined through methods such as single crystal X-ray analysis. This approach has been utilized to ascertain the structures of related compounds, highlighting the importance of structural determination in understanding the physical and chemical behavior of such molecules (Baker et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving compounds with tert-butoxy groups include transformations under the action of acids, leading to products with varied functional groups. These reactions demonstrate the reactivity and versatility of tert-butoxy derivatives in synthesizing new compounds with potential applications in materials science and organic chemistry (Zelenov et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and glass transition temperatures, are critical for their application in various fields. For example, organosoluble and light-colored fluorinated polyimides derived from tert-butyl-substituted monomers exhibit excellent solubility and thermal stability, essential attributes for materials used in high-performance applications (Yang et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound-like compounds, such as reactivity towards various reagents and potential for forming diverse chemical structures, are a cornerstone of their utility in synthetic chemistry. For instance, reactions with tert-butyl nitrite illustrate the compound's versatility in undergoing transformations that are pivotal for constructing complex molecules (Wang et al., 2018).
科学的研究の応用
Synthesis Applications
- Condensation Reactions and Heterocyclic Derivatives : A study by Kalugin and Shestopalov (2015) described the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines using a condensation reaction involving 2-mercaptobenzonitriles and subsequent treatment with potassium tert-butoxide, highlighting the versatility of tert-butoxy derivatives in synthesizing complex heterocyclic structures (Kalugin & Shestopalov, 2015).
- Solid-Phase Synthesis of Peptide Amides : Albericio and Bárány (2009) developed polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions, demonstrating the utility of tert-butoxy derivatives in peptide chemistry (Albericio & Bárány, 2009).
Biochemical and Pharmacological Research
- Anionic Ring-Opening Polymerization : Sanda, Kamatani, and Endo (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, demonstrating the role of tert-butoxy derivatives in the development of polycarbonates with potential biomedical applications (Sanda, Kamatani, & Endo, 2001).
- Antimicrobial Activity of Derivatives : Abd El-Meguid (2014) synthesized new compounds incorporating 4-(5-benzoyl-benzoimidazol-2) moiety into different amino acids and sulfamoyl and/or pyrrole analogues, assessing their antimicrobial activities and demonstrating the potential biomedical applications of tert-butoxy derivatives (Abd El-Meguid, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
特性
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-6H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUJUHCMWPJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)
![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(4-methylcyclohexyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496659.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)


![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)
![1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2496670.png)
